Hydrophobicity Gain: XLogP3-AA of 3.6 for N-(Diphenylphosphoryl)-L-isoleucine vs. 2.4 for the L-Alanine Congener
The computed XLogP3-AA for N-(Diphenylphosphoryl)-L-isoleucine is 3.6, indicating moderate lipophilicity. In contrast, the structurally analogous N-(Diphenylphosphoryl)-L-alanine exhibits an XLogP3-AA of 2.4 [1]. This difference of 1.2 log units represents a >15-fold increase in octanol-water partition coefficient for the isoleucine derivative, directly affecting membrane permeability potential and metabolic stability prediction in prodrug applications.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | N-(Diphenylphosphoryl)-L-alanine: XLogP3-AA = 2.4 |
| Quantified Difference | Δ = +1.2 log units (~15.8× higher partition) |
| Conditions | PubChem XLogP3-AA algorithm (release 2019.06.18) applied to identical phosphoramidate framework; only amino acid side chain varies. |
Why This Matters
For researchers requiring a phosphoramidate building block with enhanced lipid solubility—particularly in central nervous system-targeted or intracellular ProTide prodrug programs—the isoleucine derivative provides a measurable advantage over the standard alanine-based reagent.
- [1] PubChem. N-(Diphenylphosphoryl)-L-isoleucine (CID 71390372). Computed XLogP3-AA property. National Center for Biotechnology Information. Retrieved 2026-05-10. View Source
